
Neurodye RH-160, pure
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neurodye RH-160, pure, is a chemical compound with the molecular formula C27H38N2O3S and a molecular weight of 470.674. It is known for its unique properties and applications in various scientific fields, including chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of Neurodye RH-160, pure, involves several steps. The primary synthetic route includes the reaction of 4-(dibutylamino)benzaldehyde with pyridine-1-ium-1-yl]butane-1-sulfonate under specific conditions. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
Neurodye RH-160, pure, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Neurodye RH-160, pure, has a wide range of scientific research applications:
Chemistry: It is used as a fluorescent dye in various chemical analyses and experiments.
Biology: It is employed in cellular imaging and tracking studies due to its fluorescent properties.
Medicine: It is used in diagnostic imaging and as a marker in various medical tests.
Industry: It is used in the manufacturing of specialized dyes and pigments
Mécanisme D'action
The mechanism of action of Neurodye RH-160, pure, involves its interaction with specific molecular targets. It primarily acts by binding to certain proteins or cellular structures, leading to fluorescence. This fluorescence is used to track and visualize biological processes. The pathways involved include the excitation of electrons in the dye molecule, leading to the emission of light at specific wavelengths .
Comparaison Avec Des Composés Similaires
Neurodye RH-160, pure, can be compared with other similar compounds such as:
Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.
Fluorescein: A widely used dye in biological studies with different excitation and emission wavelengths.
Cy3: A cyanine dye with applications in molecular biology and imaging
This compound, stands out due to its unique combination of properties, including its specific excitation and emission wavelengths, making it suitable for specialized applications in various scientific fields.
Propriétés
Formule moléculaire |
C27H38N2O3S |
|---|---|
Poids moléculaire |
470.7 g/mol |
Nom IUPAC |
4-[4-[4-[4-(dibutylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]butane-1-sulfonate |
InChI |
InChI=1S/C27H38N2O3S/c1-3-5-20-29(21-6-4-2)27-15-13-25(14-16-27)11-7-8-12-26-17-22-28(23-18-26)19-9-10-24-33(30,31)32/h7-8,11-18,22-23H,3-6,9-10,19-21,24H2,1-2H3 |
Clé InChI |
AGTMTHJNRMNTDK-UHFFFAOYSA-N |
SMILES canonique |
CCCCN(CCCC)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C=C2)CCCCS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


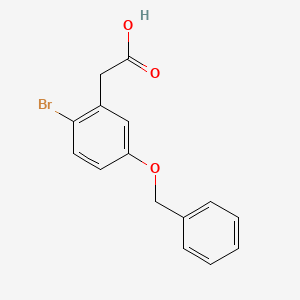





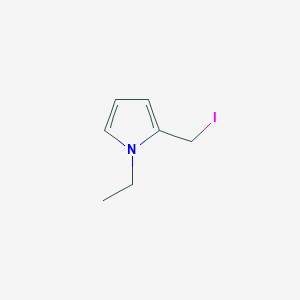
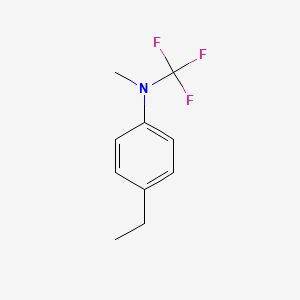
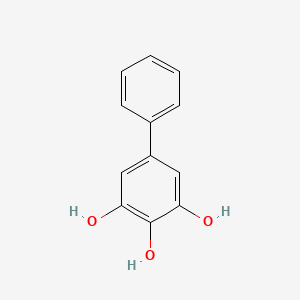
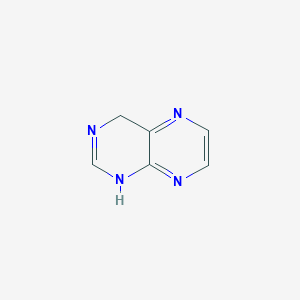
![1-(2-(Mercaptomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13951502.png)
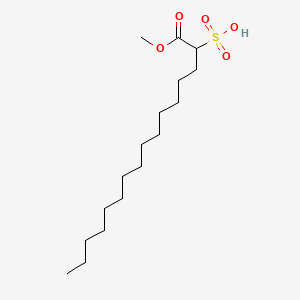

![1,2,3,4-Tetrahydro-5,5-dimethyl-8-(1,2-dimethylheptyl)-10-acetyloxy-2-(2-propenyl)-5H-[1]benzopyrano[4,3-c]pyridine](/img/structure/B13951522.png)
